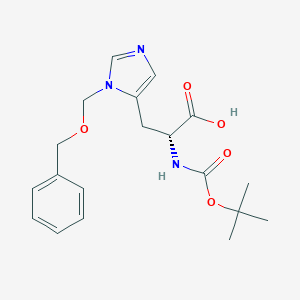

Boc-D-His(Bom)-OH

説明

BenchChem offers high-quality Boc-D-His(Bom)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-His(Bom)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O5/c1-19(2,3)27-18(25)21-16(17(23)24)9-15-10-20-12-22(15)13-26-11-14-7-5-4-6-8-14/h4-8,10,12,16H,9,11,13H2,1-3H3,(H,21,25)(H,23,24)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVKZCHCZSFTOJ-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1COCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427019 | |

| Record name | Boc-D-His(Bom)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99310-01-7 | |

| Record name | Boc-D-His(Bom)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Boc-D-His(Bom)-OH: A Guide to Ensuring Stability and Integrity in Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-tert-Butyloxycarbonyl-Nπ-benzyloxymethyl-D-histidine, commonly abbreviated as Boc-D-His(Bom)-OH, is a critical building block in solid-phase peptide synthesis (SPPS), particularly within Boc-chemistry protocols. Its unique structure, featuring a D-configured alpha-carbon and a benzyloxymethyl (Bom) protected imidazole side chain, makes it invaluable for creating peptides with specific stereochemistry and for minimizing racemization of the highly susceptible histidine residue.[1][2] However, the chemical intricacies that make this reagent so effective also render it susceptible to specific degradation pathways if not stored and handled with meticulous care. This guide provides a comprehensive overview of the chemical stability of Boc-D-His(Bom)-OH, details its potential degradation mechanisms, and establishes authoritative protocols for its storage, handling, and quality assessment to ensure the integrity of this pivotal synthesis reagent.

The Chemical Architecture of Boc-D-His(Bom)-OH

Understanding the stability of Boc-D-His(Bom)-OH begins with an appreciation of its molecular structure and the distinct roles of its protecting groups.

-

Boc (tert-Butyloxycarbonyl) Group: Attached to the α-amino group, the Boc group provides temporary protection during peptide chain elongation. Its key feature is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA), which allows for its selective removal without disturbing other protecting groups or the peptide-resin linkage.[3][]

-

Bom (Benzyloxymethyl) Group: The Bom group protects the π-nitrogen (Nπ) of the histidine imidazole ring. This protection is crucial for two primary reasons: it prevents the nucleophilic side chain from participating in unwanted acylation reactions during coupling, and, most importantly, it effectively suppresses the epimerization (racemization) of the α-carbon, a common and problematic side reaction for histidine during activation.[1][5][6][7]

-

D-Configuration: The use of the D-enantiomer is a specific design choice for the synthesis of peptides with non-natural configurations, often to enhance stability against enzymatic degradation or to modulate biological activity.

Figure 1: Structure of Boc-D-His(Bom)-OH highlighting the Boc and Bom protecting groups.

Core Stability Profile and Degradation Pathways

While stable under recommended storage conditions, Boc-D-His(Bom)-OH is susceptible to degradation from moisture, elevated temperatures, and improper handling during deprotection.

Solid-State Instability Factors

As a lyophilized powder, which is its most stable form, the primary threats are environmental.[8]

-

Moisture (Hygroscopicity): This is the most significant risk for the solid reagent. Histidine-containing amino acid derivatives are often hygroscopic, readily absorbing moisture from the atmosphere.[8] This absorbed water can initiate slow hydrolysis of the acid-labile Boc group and can compromise the overall integrity of the powder.

-

Temperature: Elevated temperatures accelerate all chemical degradation processes. While stable for short periods at ambient temperature, long-term storage requires refrigeration or freezing to minimize the rate of any potential decomposition.[9][10][11]

-

Light and Oxidation: While less critical than for residues like Methionine or Tryptophan, prolonged exposure to light and atmospheric oxygen should be avoided as a best practice to prevent potential oxidative damage to the imidazole ring.[8][12][13]

Chemical Degradation Pathways

The most significant degradation pathway is associated with the cleavage of the Bom group during the final deprotection step of peptide synthesis.

-

Bom Group Cleavage and Formaldehyde Formation: During final peptide cleavage from the resin using strong acids like hydrogen fluoride (HF), the Bom group is removed. A critical and often overlooked consequence of this cleavage is the generation of formaldehyde as a byproduct.[5][14]

-

Formaldehyde-Induced Side Reactions: The liberated formaldehyde is highly reactive and can react with the newly deprotected peptide, leading to undesirable modifications. A common side reaction occurs if the peptide has an N-terminal cysteine, resulting in the quantitative formation of a thiazolidine ring derivative.[14] Methylation of other residues has also been observed.[14] This highlights the necessity of using formaldehyde scavengers (e.g., cysteine hydrochloride, resorcinol) during the cleavage cocktail when working with His(Bom)-protected peptides.[14]

Figure 3: Recommended workflow for receiving, storing, and handling Boc-D-His(Bom)-OH.

A Self-Validating System: Analytical Quality Control

To ensure the integrity of your experimental results, it is crucial to periodically assess the purity of your Boc-D-His(Bom)-OH stock, especially if it has been stored for an extended period or if suboptimal handling is suspected. A multi-faceted analytical approach provides a self-validating system for quality assurance. [15]

Protocol: Purity Assessment by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard method for assessing the chemical purity of amino acid derivatives. [15][16]

-

Sample Preparation: Prepare a stock solution of Boc-D-His(Bom)-OH at approximately 1 mg/mL in a suitable solvent (e.g., Acetonitrile/Water mixture).

-

Instrumentation: Use an HPLC system equipped with a C18 column and a UV detector.

-

Method Parameters (Representative):

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A linear gradient from 10% B to 90% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: 220 nm.

-

-

Data Analysis: Calculate purity by the area percentage method. The area of the main peak is expressed as a percentage of the total area of all observed peaks. A pure sample should exhibit a single major peak. [15]

Confirmatory Analytical Methods

For a comprehensive assessment, supplement HPLC data with other techniques.

| Analytical Method | Parameter Assessed | Typical Specification | Key Advantages |

| ¹H NMR Spectroscopy | Structural Integrity & Impurity Profile | Conforms to structure | Provides detailed structural information and can identify process-related impurities without a reference standard. [15] |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Conforms to expected MW (375.42 g/mol ) | High sensitivity and accuracy for molecular weight determination, essential for confirming identity. [2][15] |

| Chiral HPLC / GC-MS | Enantiomeric Purity (L-isomer content) | ≤0.5% L-isomer | Directly and accurately quantifies the enantiomeric contaminant, which is critical for stereochemical integrity. [15][17][18] |

Conclusion

Boc-D-His(Bom)-OH is a high-value reagent whose performance is directly tied to its chemical integrity. Its stability is governed by its sensitivity to moisture and the unique chemistry of the Bom protecting group. By implementing the stringent storage conditions, meticulous handling protocols, and robust analytical quality control measures detailed in this guide, researchers, scientists, and drug development professionals can mitigate the risks of degradation. This ensures the reproducibility of synthetic outcomes and preserves the structural and stereochemical integrity of the final peptide products, which is the cornerstone of successful research and therapeutic development.

References

-

Handling and Storage of Peptides - FAQ | AAPPTEC. (n.d.). AAPPTEC. Retrieved from [Link]

-

Safety Data Sheet: Boc-His(Bom)-OH. (n.d.). AAPPTec. Retrieved from [Link]

-

Protecting group. (n.d.). Wikipedia. Retrieved from [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

-

Boc-D-His(Bom)-OH [99310-01-7]. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

Protecting Groups. (n.d.). University of Windsor. Retrieved from [Link]

-

Peptide Storage and Handling Guidelines. (n.d.). GenScript. Retrieved from [Link]

-

Proper Storage and Handling Guidelines for Peptides. (2024). Yanfen Biotech. Retrieved from [Link]

-

Garsky, V. M., et al. (1990). Problems associated with use of the benzyloxymethyl protecting group for histidines. Formaldehyde adducts formed during cleavage by hydrogen fluoride. International Journal of Peptide and Protein Research, 36(4), 350-5. Retrieved from [Link]

-

Fmoc-His(Boc)-OH. (n.d.). CEM Corporation. Retrieved from [Link]

-

Alcohol Protecting Groups. (n.d.). University of Windsor. Retrieved from [Link]

-

Wenschuh, H., et al. (2000). Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 6(S2), S139. Retrieved from [Link]

-

Solid-Phase Peptide Synthesis of Dipeptide (Histidine-β-Alanine) as a Chelating Agent. (2020). SciELO. Retrieved from [Link]

-

Unparalleled Solid Phase Peptide Synthesis. (n.d.). CEM Corporation. Retrieved from [Link]

-

Geay, F., et al. (2024). Study of the impact of histidine configuration and position on analytical separation of tripeptides. Journal of Chromatography A, 1729, 465011. Retrieved from [Link]

-

Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. (n.d.). CEM Corporation. Retrieved from [Link]

-

Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical Research, 7(8), 787-93. Retrieved from [Link]

-

Purity Profiling of Peptide Drugs. (2011). Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. nbinno.com [nbinno.com]

- 3. scielo.br [scielo.br]

- 5. shop.bachem.com [shop.bachem.com]

- 6. shop.bachem.com [shop.bachem.com]

- 7. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 8. genscript.com [genscript.com]

- 9. peptide.com [peptide.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. peptide.partners [peptide.partners]

- 13. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]

- 14. Problems associated with use of the benzyloxymethyl protecting group for histidines. Formaldehyde adducts formed during cleavage by hydrogen fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. bachem.com [bachem.com]

- 17. Study of the impact of histidine configuration and position on analytical separation of tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biosynth.com [biosynth.com]

An In-Depth Technical Guide to the Benzyloxymethyl (Bom) Protecting Group for Histidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The stereochemical integrity of amino acids is fundamental to the synthesis of biologically active peptides. Histidine, with its imidazole side chain, presents a formidable challenge due to its high propensity for racemization during peptide coupling reactions. This guide provides a comprehensive technical analysis of the benzyloxymethyl (Bom) protecting group, a robust solution for preserving the chirality of histidine residues in solid-phase peptide synthesis (SPPS). We will explore the underlying chemical mechanisms, provide detailed experimental protocols for its use and removal, and offer a comparative analysis against other common histidine protecting groups. This document is intended to serve as a field-proven resource for scientists aiming to optimize the synthesis of high-purity, histidine-containing peptides for research and therapeutic development.

The Histidine Racemization Problem: A Mechanistic Overview

In peptide synthesis, the activation of an amino acid's carboxylic acid group is a prerequisite for forming a peptide bond. However, this activation increases the acidity of the α-proton. For most amino acids, this is a manageable issue. For histidine, it is a critical vulnerability. The lone pair of electrons on the π-nitrogen (N-π) of the imidazole ring can function as an internal base, catalyzing the abstraction of this α-proton.[1][2] This intramolecular process leads to the formation of a planar enolate intermediate, resulting in a loss of stereochemistry and the undesirable incorporation of the D-enantiomer.[1] The presence of D-histidine can drastically alter a peptide's three-dimensional structure, receptor binding, biological activity, and immunogenicity, thereby compromising its therapeutic potential.[1]

Protecting groups that shield the τ-nitrogen (N-τ), such as the widely used trityl (Trt) group, offer only minimal suppression of this side reaction because the catalytically active N-π remains exposed and available to promote racemization.[3] Therefore, the most effective strategy to ensure the stereochemical fidelity of histidine is to protect the N-π position directly.[1]

Caption: The catalytic role of the unprotected N-π in histidine racemization.

The Bom Group: A Shield for Stereochemical Integrity

The benzyloxymethyl (Bom) group is a robust protecting group designed specifically to shield the N-π of the imidazole ring, thereby preventing its participation in the racemization process.[1][2] It is primarily utilized in Boc-based solid-phase peptide synthesis (SPPS).[4][5] By attaching to the critical π-nitrogen, the Bom group effectively suppresses the intramolecular base catalysis mechanism, ensuring the incorporation of L-histidine with very high fidelity.[1][2] This makes Boc-His(Bom)-OH an invaluable tool for the synthesis of long, complex, or high-value peptides where minimizing D-isomer impurities is critical.[2][6]

Caption: Chemical structure of Nα-Boc-Nπ-Bom-L-Histidine.

Experimental Protocol: Incorporation of Boc-His(Bom)-Osu in Boc-SPPS

The use of a pre-activated N-succinimidyl ester derivative, Boc-His(3-Bom)-Osu, facilitates direct and efficient coupling without the need for additional coupling reagents.[7][8] This protocol outlines the key steps for its incorporation into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin (swollen)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

Boc-His(3-Bom)-Osu

-

Kaiser test kit

Methodology:

-

Resin Preparation & N-terminal Deprotection:

-

Swell the peptide-resin in DCM (approx. 10 mL/g of resin) for 30-60 minutes in a reaction vessel.[8]

-

Perform N-terminal Boc deprotection by treating the resin with a solution of 50% TFA in DCM. Start with a 5-minute treatment, drain, then add fresh solution for an additional 20-30 minutes to ensure complete removal of the Boc group.[1]

-

Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove residual TFA.[1]

-

Note: Incomplete deprotection of the Nα-Boc group from a His(Bom) residue has been reported to be more difficult than for other amino acids, potentially requiring prolonged deprotection or higher TFA concentrations to prevent deletion sequences.[9]

-

-

Neutralization:

-

Coupling of Boc-His(3-Bom)-Osu:

-

Monitoring and Washing:

-

Chain Elongation:

-

The peptide-resin is now ready for the next deprotection and coupling cycle.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. nbinno.com [nbinno.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Workhorse: A Technical Guide to the Role of Boc Protection in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group has been a foundational tool in peptide chemistry for over six decades. Its introduction by Carpino in 1957 and subsequent application in R. Bruce Merrifield's Nobel Prize-winning solid-phase peptide synthesis (SPPS) revolutionized the field, enabling the routine synthesis of complex peptides that have profoundly impacted medicine and biology.[1][2][3] This guide provides a comprehensive technical overview of the Boc strategy in SPPS, delving into its core chemical principles, detailed experimental protocols, and a critical evaluation of its advantages and disadvantages. We will explore the causality behind experimental choices, address common challenges, and offer field-proven insights to empower researchers in leveraging this robust chemical strategy.

The Imperative of Protection in Peptide Synthesis

The chemical synthesis of peptides involves the sequential formation of amide (peptide) bonds between amino acids.[4] This process is complicated by the fact that each amino acid possesses at least two reactive functional groups: an α-amino group and an α-carboxyl group, in addition to any reactive moieties in their side chains. To ensure the orderly and specific formation of the desired peptide sequence, all reactive groups not involved in the immediate peptide bond formation must be temporarily masked or "protected".[5] An ideal protecting group should be easy to introduce, stable under the conditions of peptide bond formation, and readily removable under conditions that do not affect the newly formed peptide bond or other protecting groups.[5]

The Boc Group: A Chemist's Ally

The tert-butyloxycarbonyl (Boc) group is a carbamate-based protecting group for amines.[1] Its widespread use in peptide synthesis stems from its unique acid lability; it is stable to a wide range of reaction conditions, including bases and nucleophiles, yet can be cleanly removed with moderate acids.[1]

Chemistry of Boc Protection and Deprotection

Protection: The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[6] The base deprotonates the amino group, enhancing its nucleophilicity to attack one of the carbonyl carbons of (Boc)₂O.[6]

Deprotection: The key to the Boc strategy is its facile removal with acids such as trifluoroacetic acid (TFA).[7][8] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to liberate the free amine.[6][7]

The generation of the reactive tert-butyl cation is a critical aspect of Boc chemistry. This electrophile can cause unwanted side reactions by alkylating nucleophilic amino acid side chains, particularly those of Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[9][10] To prevent this, "scavengers" are added to the deprotection solution to trap the carbocations.[1][11]

The Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Strategy

The true power of the Boc group was unleashed in the context of Solid-Phase Peptide Synthesis (SPPS), a technique where the growing peptide chain is covalently attached to an insoluble polymer support (resin).[2][] This simplifies the synthesis by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing.[2]

The classical Boc-SPPS approach, often termed the Boc/Bzl strategy, utilizes the Boc group for temporary protection of the Nα-amino group and more acid-stable, benzyl-based (Bzl) groups for the "permanent" protection of amino acid side chains.[4][9] This creates a system of differential acid lability: the Boc group is removed at each cycle with a moderate acid (e.g., 50% TFA in dichloromethane), while the benzyl-based side-chain protecting groups and the peptide-resin linkage are cleaved only at the end of the synthesis with a very strong acid, such as anhydrous hydrogen fluoride (HF).[4][9][13]

The Boc-SPPS Workflow: A Cyclical Process

The synthesis of a peptide using the Boc strategy is a cyclical process, with each cycle extending the peptide chain by one amino acid.

Detailed Experimental Protocol for a Boc-SPPS Cycle

The following table outlines a generalized, step-by-step protocol for a single cycle of manual Boc-SPPS.

| Step | Procedure | Reagents & Conditions | Duration | Purpose |

| Resin Swelling | The resin is swelled in a suitable solvent to allow for efficient diffusion of reagents. | Dichloromethane (DCM) for polystyrene-based resins. | 30-60 min | To prepare the resin for synthesis. |

| 1. Nα-Boc Deprotection | The temporary Boc protecting group is removed from the N-terminus of the growing peptide chain. | Pre-wash with 50% TFA in DCM for 5 min, followed by a 15-25 min reaction.[14][15] | 20-30 min | To expose the N-terminal amine for the next coupling reaction. |

| Washes | The resin is washed to remove residual TFA and byproducts. | DCM, Isopropanol (IPA).[14][15] | 5-10 min | To ensure a clean reaction environment for the next step. |

| 2. Neutralization | The protonated N-terminal amine (TFA salt) is converted to the free amine. | 5-10% Diisopropylethylamine (DIEA) in DCM.[9] | 5-10 min | To prepare the nucleophilic amine for coupling. |

| Washes | The resin is washed to remove excess base. | DCM. | 5 min | To remove residual neutralization reagents. |

| 3. Amino Acid Coupling | The next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine. | 2-4 eq. Boc-amino acid, coupling agent (e.g., HBTU, DIC/HOBt), and base (e.g., DIEA) in DMF or DCM/DMF.[14] | 1-2 hours | To form the new peptide bond. |

| Washes | The resin is washed to remove excess reagents and byproducts. | DMF, DCM. | 5-10 min | To prepare the peptide-resin for the next cycle. |

Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser (ninhydrin) test, which detects free primary amines.[14] A negative result (yellow beads) indicates a complete reaction, while a positive result (blue/purple beads) signifies incomplete coupling, which may necessitate a second coupling step ("double coupling").[10]

Final Cleavage: Releasing the Peptide

The final step in Boc-SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. This is typically achieved using strong acids.

| Cleavage Reagent | Conditions & Scavengers | Target Protecting Groups |

| Hydrogen Fluoride (HF) | Anhydrous liquid HF, often with scavengers like anisole, p-cresol, or thiocresol, at 0°C for 45-60 minutes.[15][16] | Benzyl-based side-chain protecting groups and cleavage from Merrifield or PAM resins. |

| Trifluoromethanesulfonic acid (TFMSA) | TFMSA in TFA with scavengers. | An alternative to HF for cleaving benzyl-based protecting groups. |

| TMSOTf | Trimethylsilyl trifluoromethanesulfonate in TFA with scavengers. | Another alternative to HF, though some protecting groups may be stable to it. |

Safety Precaution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive and requires specialized equipment and handling procedures.[16]

A "low-high" HF cleavage procedure can be employed to minimize side reactions. The "low HF" step uses a lower concentration of HF in dimethyl sulfide (DMS) to remove more labile protecting groups via an SN2 mechanism, followed by a "high HF" step with neat HF to cleave the remaining groups and the peptide from the resin via an SN1 mechanism.[16]

Boc vs. Fmoc: A Tale of Two Strategies

While the Boc strategy was the original workhorse of SPPS, the 9-fluorenylmethoxycarbonyl (Fmoc) strategy, introduced in the 1970s, has become the more dominant method for routine peptide synthesis.[13][17] The fundamental difference lies in their orthogonal protection schemes.

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |

| Nα-Deprotection | Moderate Acid (e.g., 25-50% TFA)[4][18] | Base (e.g., 20-50% piperidine in DMF)[] |

| Side-Chain Protection | Acid-stable (e.g., Benzyl-based) | Acid-labile (e.g., tert-Butyl-based)[9] |

| Final Cleavage | Strong Acid (e.g., anhydrous HF)[4] | Moderate Acid (e.g., TFA)[4][17] |

| Advantages | - Less prone to diketopiperazine formation at the dipeptide stage.[19]- Can be advantageous for synthesizing long or hydrophobic peptides prone to aggregation.[4][20][21] | - Milder overall conditions, reducing side reactions.[][17]- Avoids the use of highly hazardous HF.[17]- Compatible with a wider range of post-translational modifications.[17]- Generally yields higher purity crude products.[20] |

| Disadvantages | - Requires the use of highly corrosive and toxic HF.[17][21]- Repeated acid treatment can lead to degradation of the peptide chain. | - Diketopiperazine formation can be a significant side reaction.[19]- Base-labile modifications are not compatible. |

Navigating the Challenges: Common Side Reactions in Boc-SPPS

Despite its robustness, the Boc strategy is not without its challenges. Understanding and mitigating potential side reactions is crucial for successful peptide synthesis.

| Side Reaction | Description | Mitigation Strategies |

| Alkylation of Sensitive Residues | The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains (Trp, Met, Cys, Tyr).[9][10] | Use scavengers like dithiothreitol (DTE), anisole, or thioanisole in the deprotection and cleavage cocktails.[9][15] |

| Aspartimide Formation | The side chain of Aspartic acid (Asp) can cyclize to form a stable aspartimide, particularly in Asp-Gly or Asp-Ser sequences. This can lead to a mixture of α- and β-peptides upon ring-opening.[15][19] | Use the β-cyclohexyl ester of Asp instead of the β-benzyl ester.[19] Employ in situ neutralization protocols to minimize the time the N-terminal amine is free.[15] |

| Pyroglutamate Formation | N-terminal Glutamine (Gln) can cyclize to form pyroglutamate. The side chain of Glutamic acid (Glu) can also cyclize during HF cleavage.[19] | Couple Gln with pre-activation. For Glu, careful control of cleavage conditions and scavengers is important.[19] |

| Diketopiperazine Formation | At the dipeptide stage, the deprotected N-terminus can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[15] | This is less common in Boc-SPPS than in Fmoc-SPPS due to the protonated state of the N-terminus after deprotection. In situ neutralization protocols further suppress this side reaction.[15][19] |

| Incomplete Coupling | Sterically hindered amino acids (e.g., Val, Ile) or aggregating peptide sequences can lead to incomplete coupling.[10] | Perform a "double coupling" by repeating the coupling step.[10] Use more potent activating agents like HATU or HBTU.[10] |

| Racemization | The chirality of the α-carbon can be compromised during activation and coupling, especially for residues like Histidine (His) and Cysteine (Cys). | Use coupling reagents known for low racemization (e.g., DIC/Oxyma).[10] Avoid excess base and minimize pre-activation time.[10] |

Conclusion: The Enduring Legacy of the Boc Group

While the milder conditions of the Fmoc strategy have made it the predominant choice for many applications, the Boc/Bzl strategy remains an indispensable tool in the peptide chemist's arsenal. Its utility in the synthesis of long, difficult, or aggregation-prone sequences, and its compatibility with base-sensitive moieties, ensures its continued relevance.[4][20][21] A thorough understanding of the chemical principles, practical considerations, and potential pitfalls of Boc-SPPS empowers researchers to make informed decisions and successfully synthesize the complex peptides that drive scientific discovery and therapeutic innovation.

References

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved January 15, 2026, from [Link]

-

Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin. Retrieved January 15, 2026, from [Link]

-

tert-Butyloxycarbonyl protecting group. (2023, November 28). In Wikipedia. Retrieved January 15, 2026, from [Link]

- Chen, S. T., & Wang, K. T. (1995). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society, 42(5), 755-762.

-

tert-Butyloxycarbonyl protecting group. (n.d.). Grokipedia. Retrieved January 15, 2026, from [Link]

-

Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved January 15, 2026, from [Link]

-

BOC Protection and Deprotection. (2025). J&K Scientific LLC. Retrieved January 15, 2026, from [Link]

-

Peptide synthesis. (2023, December 22). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

T boc fmoc protocols in peptide synthesis. (2016, September 21). Slideshare. Retrieved January 15, 2026, from [Link]

-

Boc Protected Compounds. (2023, July 4). Hebei Boze Chemical Co., Ltd. Retrieved January 15, 2026, from [Link]

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 15, 2026, from [Link]

- Miranda, L. P., & Alewood, P. F. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65–80.

-

A Practical Guide to Solid Phase Peptide Synthesis. (2023, November 27). CSBio. Retrieved January 15, 2026, from [Link]

-

Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. (2024). ResearchGate. Retrieved January 15, 2026, from [Link]

- Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry, 58(27), 7751–7755.

-

Orthogonal Protection Definition. (n.d.). Fiveable. Retrieved January 15, 2026, from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved January 15, 2026, from [Link]

-

Cleavage Cocktails; Reagent B. (n.d.). AAPPTec. Retrieved January 15, 2026, from [Link]

-

A schematic representation of peptide synthesis using Boc protected amino acids. (2020). ResearchGate. Retrieved January 15, 2026, from [Link]

-

One-pot cleavage cocktail to obtain fully deprotected Scm-peptide. (2013). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Cleavage Cocktail Selection. (n.d.). CDN. Retrieved January 15, 2026, from [Link]

-

Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol. Retrieved January 15, 2026, from [Link]

- Gao, X., Pellois, J. P., Kim, Y., Sonigo, L., & Yu, P. (2000). Peptide Synthesis Based on t-Boc Chemistry and Solution Photogenerated Acids.

-

Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. jk-sci.com [jk-sci.com]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chempep.com [chempep.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 18. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 19. peptide.com [peptide.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Mitigating Racemization in Peptide Synthesis: Application and Protocols for Boc-D-His(Bom)-OH

Abstract

The stereochemical integrity of amino acids is fundamental to the structure, function, and therapeutic efficacy of synthetic peptides. Histidine, a common constituent of biologically active peptides, presents a significant challenge in peptide synthesis due to its high propensity for racemization. This technical guide provides a comprehensive overview of the mechanisms underlying histidine racemization and presents a robust solution through the application of Nα-Boc-Nτ-(benzyloxymethyl)-D-histidine (Boc-D-His(Bom)-OH). Detailed protocols for its use in solid-phase peptide synthesis (SPPS), along with mechanistic insights and comparative data, are provided to guide researchers, scientists, and drug development professionals in the synthesis of high-purity, stereochemically defined peptides.

Introduction: The Challenge of Histidine Racemization

During peptide synthesis, the activation of an amino acid's carboxyl group, a prerequisite for peptide bond formation, inadvertently increases the acidity of the α-proton. This can lead to the abstraction of this proton, resulting in the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, yielding a mixture of L- and D-enantiomers and thereby compromising the stereochemical purity of the final peptide.[1]

Histidine is particularly susceptible to this phenomenon due to the unique properties of its imidazole side chain. The lone pair of electrons on the π-nitrogen (N-π) of the imidazole ring can act as an internal base, catalyzing the abstraction of the α-proton.[1][2][3] This intramolecular mechanism significantly accelerates the rate of racemization compared to other amino acids.[2] The incorporation of the incorrect D-histidine enantiomer can drastically alter a peptide's three-dimensional structure, biological activity, and immunogenicity, rendering it unsuitable for therapeutic use.[2]

The most effective strategy to circumvent this issue is the protection of the imidazole side chain, specifically the catalytically active π-nitrogen.[2] The benzyloxymethyl (Bom) group has proven to be a highly effective protecting group for this purpose.[2][4][5]

Boc-D-His(Bom)-OH: A Superior Tool for Stereochemical Control

Boc-D-His(Bom)-OH is a protected histidine derivative meticulously designed to prevent racemization during peptide synthesis. It incorporates two key protective groups:

-

tert-Butyloxycarbonyl (Boc) group: This group protects the α-amino group, preventing unwanted polymerization during the coupling reaction. It is readily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA).[2]

-

Benzyloxymethyl (Bom) group: This group is attached to the τ-nitrogen (also referred to as the tele or N-3 position) of the imidazole ring.[4] The Bom group effectively suppresses racemization by sterically and electronically shielding the π-nitrogen, preventing it from participating in the abstraction of the α-proton.

The strategic placement of the Bom group on the τ-nitrogen is crucial for its effectiveness in suppressing racemization.[4][5] While more challenging and costly to synthesize compared to other protected histidine derivatives, its use is invaluable in situations where the prevention of histidine racemization is critical.[4]

Mechanism of Racemization Prevention

The efficacy of the Bom group lies in its ability to disrupt the intramolecular catalytic pathway of racemization. The following diagrams illustrate the mechanism of histidine racemization and how the Bom group provides protection.

Caption: General mechanism of histidine racemization.

Caption: How Bom protection prevents racemization.

Comparative Performance of Histidine Protecting Groups

The choice of a side-chain protecting group for histidine in Boc-based Solid-Phase Peptide Synthesis (SPPS) involves a balance between racemization suppression, stability during synthesis, ease of deprotection, and cost. The following table summarizes the performance of various commonly used Boc-protected histidine derivatives.

| Protected Histidine Derivative | Racemization Risk | Key Applications & Considerations |

| Boc-His(Bom)-OH | Very Low (<1%) | Ideal for the synthesis of high-value, long, or complex peptides where minimizing D-isomer impurities is critical.[1] |

| Boc-His(Dnp)-OH | Low | Suitable for routine synthesis of longer peptides where racemization control is important, and an additional deprotection step is manageable.[1] |

| Boc-His(Tos)-OH | Moderate | A cost-effective option for non-critical sequences where coupling conditions can be carefully controlled.[1] |

| Boc-His(Boc)-OH | Variable | Best suited for the synthesis of very short peptides or for introducing a histidine residue near the N-terminus.[1][4][5] |

| Boc-His(Trt)-OH | High (>5%) | Generally not recommended for Boc-SPPS where high stereochemical purity is essential; more commonly used in Fmoc-SPPS, though still prone to racemization.[1][6] |

Experimental Protocols: Application of Boc-D-His(Bom)-OH in Boc-SPPS

The following protocols provide a general framework for the incorporation of Boc-D-His(Bom)-OH in a manual Boc-SPPS workflow. These should be adapted and optimized based on the specific peptide sequence and synthesis scale.

Materials and Reagents

-

Boc-D-His(Bom)-OH

-

Appropriate solid support (e.g., Merrifield resin, PAM resin)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Coupling reagents (e.g., Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or Diisopropylcarbodiimide (DIC) and HOBt)

-

Deprotection solution: 50% TFA in DCM

-

Neutralization solution: 5% DIEA in DCM

-

Washing solvents: DCM, Isopropanol (IPA), DMF

Boc-SPPS Workflow for a Single Coupling Cycle

Caption: General workflow for one cycle of Boc-SPPS.

Detailed Protocol Steps

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a suitable reaction vessel.

-

Nα-Boc Deprotection:

-

Washing: Wash the resin sequentially with DCM (3x) and IPA (2x).

-

Neutralization:

-

Add the neutralization solution (5% DIEA in DCM) to the resin and agitate for 2 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Coupling Reaction (using DIC/HOBt):

-

In a separate vial, dissolve Boc-D-His(Bom)-OH (2-3 equivalents relative to resin loading) and HOBt (2-3 equivalents) in DMF.

-

Add this solution to the reaction vessel containing the resin.

-

Add DIC (2-3 equivalents) to the reaction vessel.

-

Agitate the mixture for 1-4 hours at room temperature. The use of HOBt is known to suppress racemization.[8]

-

-

Monitoring and Washing:

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

If the reaction is incomplete, repeat the coupling step.

-

Once the coupling is complete, wash the resin sequentially with DMF (3x) and DCM (3x).

-

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection of the Bom Group

The Bom group is typically removed during the final cleavage of the peptide from the resin using strong acids such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Caution: These are extremely hazardous reagents and should only be handled in a specialized apparatus by trained personnel.

Standard HF Cleavage Protocol:

-

N-Terminal Boc Removal: Ensure the N-terminal Boc group of the final amino acid is removed using TFA as described in step 2. This prevents potential t-butylation of susceptible residues.[9]

-

Drying: Thoroughly dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Cocktail: In a specialized HF cleavage apparatus, add the dried peptide-resin and an appropriate scavenger cocktail (e.g., anisole) to protect acid-sensitive residues.

-

HF Cleavage: Condense liquid HF into the reaction vessel and stir the mixture at 0°C for 1-2 hours.

-

HF Evaporation: Remove the HF by evaporation under a stream of nitrogen.

-

Peptide Precipitation and Washing: Precipitate the crude peptide with cold diethyl ether and wash several times to remove scavengers and cleavage byproducts.

-

Extraction and Lyophilization: Extract the peptide from the resin with an appropriate solvent (e.g., dilute acetic acid) and lyophilize to obtain the crude peptide powder.

Troubleshooting and Optimization

-

Incomplete Coupling: If the Kaiser test remains positive, indicating incomplete coupling, a second coupling can be performed. Ensure all reagents are fresh and anhydrous.

-

Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is critical to prevent side reactions, particularly with sensitive amino acids like tryptophan, methionine, and cysteine.

-

Bom Group Stability: The Bom group is stable to the repetitive TFA treatments used for Nα-Boc deprotection during SPPS.

Conclusion

The racemization of histidine is a significant obstacle in the chemical synthesis of high-quality peptides. The use of Boc-D-His(Bom)-OH provides a robust and highly effective solution by protecting the catalytically active π-nitrogen of the imidazole side chain. This ensures the incorporation of histidine with high fidelity, preserving the intended stereochemistry of the final peptide product. For researchers and professionals in drug development, the adoption of this reagent is a critical step towards the reliable and reproducible synthesis of stereochemically pure peptides, ultimately contributing to the development of safer and more effective therapeutic agents.

References

- Amino Acid Derivatives for Peptide Synthesis. (n.d.).

- Preventing Histidine Racemization in Peptide Synthesis: A Technical Guide to Boc-His(3-Bom)-Osu. (2025). BenchChem.

- How to prevent racemization with Boc-His(3-Bom)-Osu. (2025). BenchChem.

- Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. (n.d.). CEM Corporation.

- Boc Resin Cleavage Protocol. (n.d.). Sigma-Aldrich.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec.

- Optimizing Peptide Synthesis with High-Quality Boc-His(Bom)-OH. (n.d.).

- Synthesis of Histidine-Rich Peptides Using Boc-His(Boc)-OH: Application Notes and Protocols. (2025). BenchChem.

- Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. (n.d.). AWS.

- The Critical Choice in Peptide Synthesis: A Comparative Guide to Racemization in Protected Histidines. (2025). BenchChem.

- Application Notes and Protocols for the Incorporation of Boc-His(Trt)-OH in Solid-Phase Peptide Synthesis. (2025). BenchChem.

- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.

- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]

Mastering the Challenge: Advanced Coupling Protocols for Boc-D-His(Bom)-OH in Peptide Synthesis

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of histidine residues into synthetic peptides presents a significant challenge in peptide chemistry, primarily due to the high propensity of this amino acid to racemize during coupling reactions. This loss of stereochemical integrity can have profound consequences on the final peptide's structure, biological activity, and therapeutic potential. For researchers engaged in the synthesis of complex peptides, particularly those intended for pharmaceutical development, mastering the art of histidine coupling is paramount. This in-depth technical guide provides a comprehensive overview and detailed protocols for the effective use of Nα-tert-butyloxycarbonyl-D-histidine(π-benzyloxymethyl)-OH (Boc-D-His(Bom)-OH), a key building block designed to mitigate the risks associated with histidine incorporation.

The Rationale for Bom Protection in Histidine Chemistry

The imidazole side chain of histidine possesses a π-nitrogen that can act as an intramolecular base, abstracting the α-proton of the activated amino acid. This leads to the formation of a planar enolate intermediate, which can be reprotonated from either face, resulting in a mixture of L- and D-enantiomers.[1] The benzyloxymethyl (Bom) group, attached to the π-nitrogen of the imidazole ring, serves as a robust protecting group that effectively suppresses this racemization pathway.[2][3] By sterically and electronically shielding the π-nitrogen, the Bom group preserves the stereochemical integrity of the D-histidine residue throughout the coupling process, making Boc-D-His(Bom)-OH an invaluable tool for the synthesis of stereochemically pure peptides.[2]

Core Challenges and Strategic Considerations

While the Bom group offers significant advantages in preventing racemization, its use is not without challenges. Researchers must be cognizant of two primary issues:

-

Incomplete Nα-Boc Deprotection: The Boc group on His(Bom) residues has been reported to be more resistant to standard trifluoroacetic acid (TFA) cleavage conditions compared to other amino acids.[4][5] This can lead to the formation of deletion sequences, where the subsequent amino acid is coupled to a peptide chain that has not been fully deprotected. To circumvent this, prolonged deprotection times or increased TFA concentrations may be necessary.[5]

-

Formaldehyde Adduct Formation during Cleavage: During the final cleavage of the peptide from the resin using strong acids like hydrogen fluoride (HF), the Bom group can release formaldehyde.[4] This reactive aldehyde can then modify other sensitive amino acid residues in the peptide chain, leading to undesirable side products. The inclusion of appropriate scavengers in the cleavage cocktail is therefore essential to mitigate this side reaction.

Recommended Coupling Protocols for Boc-D-His(Bom)-OH in Solid-Phase Peptide Synthesis (SPPS)

The choice of coupling reagent is a critical factor in achieving high coupling efficiency and minimizing side reactions. The following protocols provide detailed, step-by-step methodologies for the incorporation of Boc-D-His(Bom)-OH using common coupling reagents in manual or automated solid-phase peptide synthesis (SPPS).

General Pre-Coupling Steps: Resin Preparation and Nα-Boc Deprotection

Prior to coupling, the peptide-resin must be adequately prepared and the N-terminal Boc group of the growing peptide chain must be removed.

Protocol 1: Standard Nα-Boc Deprotection

-

Resin Swelling: Swell the peptide-resin in a suitable solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), for 30-60 minutes in a reaction vessel.[6]

-

TFA Treatment: Treat the swollen resin with a solution of 50% TFA in DCM. A common procedure involves a short pre-wash (1-2 minutes) followed by a longer treatment (20-30 minutes) with fresh deprotection solution to ensure complete removal of the Boc group.[4]

-

Washing: Thoroughly wash the resin with DCM (3-5 times) to remove residual TFA.[4]

-

Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF (2 x 2 minutes).[6]

-

Final Washes: Wash the resin extensively with DCM and/or DMF to remove excess base and prepare for the coupling step.[6]

Expert Insight: For sequences containing Boc-D-His(Bom)-OH, consider extending the main TFA deprotection step to 45-60 minutes to counteract the reported resistance to cleavage and minimize the risk of deletion sequences.[5] Always monitor the completion of deprotection using a qualitative method like the Kaiser test, which detects free primary amines.[7]

Coupling Protocol 2: HBTU/DIPEA Activation

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a highly efficient uronium-based coupling reagent that promotes rapid amide bond formation.

-

Prepare Coupling Solution: In a separate vessel, dissolve Boc-D-His(Bom)-OH (2.0 equivalents relative to the resin substitution) and HBTU (1.95 equivalents) in DMF.

-

Activation: Add DIEA (4.0 equivalents) to the amino acid/HBTU mixture and allow for a brief pre-activation period of 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

-

Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction progress using the Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling (double coupling) may be performed by repeating steps 1-4 with fresh reagents.[7]

-

Washing: Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF, DCM, and isopropanol to remove any unreacted reagents and byproducts.

Coupling Protocol 3: DIC/HOBt Activation

Diisopropylcarbodiimide (DIC) in the presence of 1-hydroxybenzotriazole (HOBt) is a classic and cost-effective coupling method. HOBt acts as an additive to suppress racemization and improve reaction rates.

-

Prepare Reagent Solutions:

-

In one vessel, dissolve Boc-D-His(Bom)-OH (2.0 equivalents) in DMF.

-

In a separate vessel, dissolve HOBt (2.0 equivalents) in DMF.

-

-

Addition to Resin: Add the Boc-D-His(Bom)-OH and HOBt solutions to the deprotected and neutralized peptide-resin.

-

Initiate Coupling: Add DIC (2.0 equivalents) to the resin slurry.

-

Reaction: Agitate the mixture at room temperature for 2-4 hours.

-

Monitoring and Washing: As described in the HBTU protocol, monitor the reaction with the Kaiser test and wash the resin thoroughly upon completion.

Table 1: Summary of Recommended Reagent Equivalencies for Coupling Boc-D-His(Bom)-OH

| Reagent | Equivalents (relative to resin loading) |

| HBTU Coupling | |

| Boc-D-His(Bom)-OH | 2.0 |

| HBTU | 1.95 |

| DIEA | 4.0 |

| DIC/HOBt Coupling | |

| Boc-D-His(Bom)-OH | 2.0 |

| DIC | 2.0 |

| HOBt | 2.0 |

Visualizing the Coupling Workflow

The following diagram illustrates the key stages in a single coupling cycle for incorporating Boc-D-His(Bom)-OH into a growing peptide chain during SPPS.

SPPS cycle for Boc-D-His(Bom)-OH incorporation.

Final Cleavage and Deprotection: Mitigating Side Reactions

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. As mentioned, the cleavage of the Bom group from histidine can generate formaldehyde, which necessitates the use of specific scavengers.

Protocol 4: HF Cleavage of Peptides Containing His(Bom)

Hydrogen fluoride (HF) is a common reagent for the final cleavage in Boc-SPPS. Extreme caution and specialized equipment are required when handling HF.

-

Resin Preparation: Thoroughly dry the peptide-resin under vacuum.

-

Scavenger Cocktail: In the HF reaction vessel, add the dried peptide-resin and a scavenger cocktail. For peptides containing His(Bom), a recommended cocktail includes anisole and 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) to scavenge both the benzyl cations and the formaldehyde generated. A typical ratio is HF:anisole:EDT (90:5:5, v/v/v). For peptides containing other sensitive residues like Trp or Cys, additional scavengers such as p-cresol or thioanisole may be required.[8]

-

HF Cleavage: Cool the reaction vessel to -5 to 0 °C and carefully distill the liquid HF into the vessel. Stir the mixture at 0 °C for 1-2 hours.

-

HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the residue.

-

Washing and Isolation: Wash the peptide pellet multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups. Isolate the peptide by centrifugation or filtration and dry under vacuum.

Expert Insight: The choice and ratio of scavengers are critical for a clean cleavage. For peptides containing both His(Bom) and Trp, including a scavenger like indole or tryptamine can be beneficial, but care must be taken as they can also lead to side reactions. It is always advisable to perform a small-scale test cleavage to optimize the scavenger cocktail for a specific peptide sequence.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. The following diagram outlines a troubleshooting workflow for common problems encountered during the coupling of Boc-D-His(Bom)-OH.

Troubleshooting incomplete coupling of Boc-D-His(Bom)-OH.

Conclusion

The successful incorporation of D-histidine into synthetic peptides is a critical yet challenging endeavor. Boc-D-His(Bom)-OH stands out as a superior building block for this purpose, offering excellent protection against racemization. By understanding the underlying chemistry, implementing robust and optimized coupling protocols, and being mindful of the potential challenges during deprotection and cleavage, researchers can confidently synthesize high-purity, stereochemically defined histidine-containing peptides. This guide provides the foundational knowledge and practical protocols to navigate the complexities of using Boc-D-His(Bom)-OH, empowering scientists to advance their research and drug development programs.

References

-

Rahn, W., Eckstein, H., & König, W. A. (1976). [A micro method for the determination of the configuration of histidine in peptides: evidence for partial racemization during peptide synthesis (author's transl)]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 357(9), 1223–1227. [Link]

-

Kuroda, H., Chen, Y. N., Kimura, T., & Sakakibara, S. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(11), 711-716. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]

-

Fields, G. B., et al. (2007). Coupling Reagents. ResearchGate. [Link]

-

Angeletti, R. H., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Techniques in Protein Chemistry VIII, 875-887. [Link]

-

Varkey, J. T., & O'Connor, J. M. (2018). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1756, 143–155. [Link]

-

AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. [Link]

-

Raut, S. (2020). Hf cleavage and deprotection from resins. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Mergler, M., et al. (2001). Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 7(10), 502-510. [Link]

-

Merck Millipore. (n.d.). Novabiochem® Coupling reagents. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical reviews, 111(11), 6557–6602. [Link]

-

CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]

-

D'Hondt, M., et al. (2025). Study of the impact of histidine configuration and position on analytical separation of tripeptides. Journal of Chromatography A, 1747, 465228. [Link]

-

AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press. [Link]

-

Albericio, F., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2056–2065. [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

-

Feng, C., et al. (2017). Organocatalytic removal of formaldehyde adducts from RNA and DNA bases. PloS one, 12(7), e0181770. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of Boc-D-His(Bom)-OH in the Synthesis of Advanced Bioactive Peptides

Abstract

The incorporation of D-amino acids and the precise control of histidine's reactive imidazole side chain represent two critical challenges in the solid-phase peptide synthesis (SPPS) of next-generation therapeutic peptides. This technical guide provides an in-depth exploration of Nα-tert-butyloxycarbonyl-D-histidine(π-benzyloxymethyl), or Boc-D-His(Bom)-OH, a cornerstone reagent for addressing these challenges. We will dissect the strategic rationale for its use, detailing its unique advantages in enhancing enzymatic stability and minimizing racemization. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, troubleshooting guides, and a practical case study to effectively leverage Boc-D-His(Bom)-OH for the successful synthesis of high-purity, high-potency bioactive peptides.

Introduction: The Dual Challenge of Histidine and Stereochemistry in Peptide Therapeutics

The therapeutic potential of peptides is immense, offering high specificity and biological activity. However, their clinical translation is often hampered by rapid proteolytic degradation. A proven strategy to overcome this is the incorporation of non-proteinogenic amino acids, such as D-isomers, which render the peptide backbone resistant to enzymatic cleavage, thereby extending its in vivo half-life.[1]

Histidine, in particular, is a functionally critical residue in many bioactive peptides, participating in proton buffering, metal ion chelation, and enzyme catalysis.[2] However, its imidazole side chain presents a significant synthetic hurdle. The unprotected π-nitrogen is sufficiently basic to catalyze the epimerization of the adjacent α-carbon during the carboxyl activation step of peptide coupling, leading to a loss of stereochemical integrity and a mixture of diastereomeric final products.[3][4][5]

This guide focuses on Boc-D-His(Bom)-OH, a reagent that simultaneously addresses both issues. The D-configuration provides inherent resistance to proteases, while the π-benzyloxymethyl (Bom) protecting group on the imidazole ring effectively suppresses racemization.[3][6][7] Although more costly than other protected histidine derivatives, its use is invaluable for the synthesis of complex, high-value peptides where stereochemical purity is paramount.[3][7][8]

Physicochemical Properties and Handling of Boc-D-His(Bom)-OH

Proper handling and storage of this reagent are crucial for successful and reproducible peptide synthesis.

| Property | Value |

| Chemical Name | Nα-tert-butyloxycarbonyl-Nπ-benzyloxymethyl-D-histidine |

| Synonym | Boc-D-His(Bom)-OH |

| CAS Number | 99310-01-7 |

| Molecular Formula | C₁₉H₂₅N₃O₅ |

| Molecular Weight | 375.42 g/mol |

| Appearance | White to off-white powder |

| Storage | Store at 2-8°C, protected from moisture. |

Core Methodology: Boc-SPPS Workflow for Peptides Containing D-His(Bom)

The synthesis of peptides incorporating Boc-D-His(Bom)-OH follows the standard Boc-based solid-phase peptide synthesis (SPPS) protocol. The workflow is characterized by the iterative cycle of deprotection of the N-terminal Boc group with a moderate acid, followed by the coupling of the next Boc-protected amino acid.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step guide for manual Boc-SPPS. These are starting points and may require optimization based on the specific peptide sequence.

Protocol 1: Resin Preparation and First Amino Acid Attachment

-

Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or a BHA/MBHA resin for a C-terminal amide) in Dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

-

First Amino Acid Loading (for Merrifield Resin):

-

Prepare the cesium salt of the C-terminal Boc-amino acid.

-

Add the Boc-amino acid cesium salt to the swollen resin in DMF.

-

Agitate the mixture at 50°C for 12-24 hours to facilitate esterification.

-

After the reaction is complete, wash the resin thoroughly with DMF, DMF/Water, DMF, and DCM to remove unreacted amino acid and byproducts.

-

Protocol 2: Peptide Chain Elongation (Iterative Cycle)

-

Boc Deprotection:

-

Wash the resin with DCM (2x).

-

Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin and agitate for 1-2 minutes. Drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[9]

-

Drain the deprotection solution and wash the resin sequentially with DCM (3x), Isopropanol (1x), and DMF (3x).

-

-

Neutralization:

-

Add a solution of 10% Diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes. Drain.

-

Repeat the neutralization step.

-

Wash the resin with DCM (3x) and DMF (3x) to remove excess base.[7]

-

-

Amino Acid Coupling (incorporating Boc-D-His(Bom)-OH):

-

In a separate vessel, dissolve the Boc-D-His(Bom)-OH (3-4 equivalents) and an activating agent such as HBTU (3-4 equivalents) in DMF.

-

Add DIEA (6-8 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate for 1-2 hours, or until a ninhydrin test indicates complete coupling (negative result: yellow/colorless beads).[10]

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat: Repeat this cycle for each amino acid in the peptide sequence.

Protocol 3: Final Cleavage and Deprotection

WARNING: This procedure involves anhydrous Hydrogen Fluoride (HF), a highly corrosive and toxic substance. It must be performed in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus by trained personnel.

-

Preparation: Thoroughly dry the peptide-resin under vacuum for several hours.

-

HF Cleavage:

-

Place the dried resin in the reaction vessel of the HF apparatus.

-

Add scavengers to the vessel. A common scavenger cocktail for peptides containing His(Bom) is anisole (1.0 mL per gram of resin) to trap the generated benzyl cations.

-

Carefully distill anhydrous HF into the reaction vessel, cooled to -10°C.

-

Stir the reaction mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

-

Peptide Precipitation and Purification:

-

Wash the resin with cold diethyl ether to precipitate the cleaved peptide and remove scavengers.

-

Collect the precipitated crude peptide by filtration or centrifugation.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Data and Performance

The primary advantage of using Boc-D-His(Bom)-OH is the significant reduction in racemization compared to other protected histidine derivatives.

| Histidine Derivative | Protecting Group Function | Typical D-Isomer Formation | Key Considerations |

| Boc-His(Bom)-OH | Protects the π-nitrogen, effectively blocking the intramolecular base catalysis mechanism of racemization. | Very Low (<1%) [3] | Cleavage with strong acids can release formaldehyde, which may require specific scavengers. |

| Boc-His(Tos)-OH | Protects the τ-nitrogen. Offers moderate protection against racemization. | Moderate | The Tos group can be labile to HOBt, which is often used in coupling reactions.[6][7] |

| Boc-His(Dnp)-OH | Protects the τ-nitrogen. Provides good racemization suppression. | Low | Requires a separate thiolysis step for deprotection before final cleavage.[6][7] |

| Boc-His(Trt)-OH | Protects the τ-nitrogen. The bulky Trityl group is less effective at preventing racemization in Boc-SPPS. | High (>5%)[3] | More commonly used in Fmoc-SPPS, but still prone to racemization. |

| Boc-His(Boc)-OH | Protects the τ-nitrogen. The side-chain Boc group is removed during each N-terminal deprotection step. | Variable; risk increases with synthesis length. | Only suitable for very short peptides or for introducing a histidine residue near the N-terminus.[6][7] |

Troubleshooting Guide

| Symptom | Possible Cause | Recommended Solution |

| Incomplete Coupling (Positive Ninhydrin Test) | Steric hindrance from the bulky Bom group or peptide aggregation. | Perform a "double coupling" by repeating the coupling step with fresh reagents.[10] Consider switching to a more potent activating agent like HATU. |

| Deletion of Amino Acid Following His(Bom) | Incomplete Nα-Boc deprotection from the His(Bom) residue. This is a known issue as the Boc group on His(Bom) can be more resistant to TFA. | Prolong the deprotection time (e.g., 30-45 minutes for the second TFA treatment). Increase the concentration of TFA if necessary, while monitoring for side-chain protecting group lability. |

| Side-product formation during cleavage (+12 Da) | The Bom group generates formaldehyde during HF cleavage, which can react with N-terminal Cysteine residues to form a thiazolidine derivative. | Include a formaldehyde scavenger in the cleavage cocktail, such as Cysteine itself, or ensure rapid work-up of the cleaved peptide. |

Case Study: Synthesis of a Gonadotropin-Releasing Hormone (GnRH) Antagonist Analog

To illustrate the practical application of Boc-D-His(Bom)-OH, we outline the synthesis of a representative GnRH antagonist analog containing a D-Histidine residue, which is critical for its biological activity.

Peptide Sequence: Ac-D-Nal-D-Cpa-D-Pal-Ser(Bzl)-Tyr(Bzl)-D-His-Leu-Arg(Tos)-Pro-D-Ala-NH₂

Synthesis Strategy:

-

Resin: MBHA resin (to yield a C-terminal amide).

-

Chemistry: Boc-SPPS as detailed in the protocols above.

-

Key Reagent: Boc-D-His(Bom)-OH is used for the incorporation of the D-His residue at position 6. The Bom group is critical here to prevent racemization, ensuring the synthesis of the correct diastereomer.

-

Side-Chain Protection: Standard benzyl-based protecting groups are used for Ser and Tyr, and Tosyl for Arg. These are all removable by the final HF cleavage step.

-

N-terminal Modification: After the final coupling and deprotection cycle, the N-terminus is acetylated using acetic anhydride and DIEA in DMF.

-

Cleavage: A standard HF cleavage with an anisole scavenger is performed.

-

Expected Outcome: The use of Boc-D-His(Bom)-OH is expected to result in a high-purity crude product with minimal diastereomeric impurities related to the histidine residue, simplifying the subsequent RP-HPLC purification and improving the overall yield of the desired bioactive peptide.

Conclusion and Future Outlook

Boc-D-His(Bom)-OH is an essential tool for the synthesis of advanced, enzymatically stable bioactive peptides. Its ability to virtually eliminate racemization at the histidine residue justifies its application in complex and high-stakes synthesis projects, such as the development of therapeutic candidates. While challenges such as incomplete Boc deprotection and potential side reactions during cleavage exist, they can be effectively managed with the optimized protocols and troubleshooting strategies outlined in this guide. As the demand for more sophisticated and stable peptide drugs grows, the strategic application of reagents like Boc-D-His(Bom)-OH will continue to be a critical enabler of innovation in pharmaceutical research and development.

References

-

Yoshizawa-Kumagaye, K., Nishiuchi, Y., Nishio, H., & Kimura, T. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-5. [Link]

-

CEM Corporation. (2019). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]

-

Hossain, M. A., & Wade, J. D. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology, 1047, 65–80. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

- Fields, G. B. (Ed.). (2002). Synthetic Peptides: A User's Guide. Oxford University Press.

-

AAPPTec. (n.d.). Boc-D-His(Bom)-OH. [Link]

-

Saour, K. Y. (2017). Synthesis and Biological Evaluation of Two New Analogues of Gonadotropin Releasing Hormone (GnRH)D-alanine8 and D-alanine10. Iraqi Journal of Pharmaceutical Sciences, 18(2), 46-54. [Link]

-

Karten, M. J., & Rivier, J. E. (1986). Gonadotropin-releasing hormone analog design. Structure-function studies toward the development of agonists and antagonists: rationale and perspective. Endocrine reviews, 7(1), 44–66. [Link]

-

Mergler, M., Dick, F., Sax, B., Schwindling, J., & Vorherr, T. (2001). Synthesis and application of Fmoc-His(3-Bum)-OH. Journal of peptide science, 7(10), 502–510. [Link]

-

Rafiee, A., Mansfeld, F., Moyle, P., & Toth, I. (2013). Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers. International Journal of Organic Chemistry, 3, 51-57. [Link]

-

AAPPTec. (n.d.). SYNTHESIS NOTES. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scirp.org [scirp.org]

- 3. nbinno.com [nbinno.com]

- 4. EP2915817A1 - Method for preparing exenatide - Google Patents [patents.google.com]

- 5. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 6. peptide.com [peptide.com]

- 7. Decapeptides as effective agonists from L-amino acids biologically equivalent to the luteinizing hormone-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers [scirp.org]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. asianpubs.org [asianpubs.org]

Application Notes & Protocols for the Synthesis of Peptides with N-terminal Histidine

Abstract

The synthesis of peptides featuring an N-terminal histidine residue presents unique and significant challenges within the realm of solid-phase peptide synthesis (SPPS). The inherent chemical properties of histidine's imidazole side chain make it highly susceptible to racemization and other side reactions, particularly when it is the terminal residue. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate these complexities. We will delve into the mechanistic basis of these challenges, offer a detailed examination of side-chain protection strategies, and provide optimized protocols for coupling and cleavage to ensure the synthesis of high-purity N-terminal histidine-containing peptides.

Introduction: The N-terminal Histidine Challenge

Histidine's imidazole side chain, with a pKa of approximately 6.0, allows it to act as both a proton donor and acceptor at physiological pH. This catalytic activity is often crucial for the biological function of peptides and proteins. However, in the context of chemical peptide synthesis, this same reactivity becomes a significant obstacle. When histidine is the N-terminal residue, its unprotected imidazole ring can lead to two primary complications:

-

Racemization: The π-nitrogen of the imidazole ring is strategically positioned to act as an intramolecular base, abstracting the α-proton during the carboxyl group activation step of peptide coupling. This leads to the formation of an optically labile intermediate, resulting in significant epimerization.[1][2]

-

Side-Chain Acylation: The nucleophilic nature of the imidazole nitrogen can lead to unwanted acylation by the incoming activated amino acid, resulting in branched peptide impurities.[3]